molecular formula C8H9BrN2O B8009390 4-Amino-2-bromo-N-methylbenzamide

4-Amino-2-bromo-N-methylbenzamide

Cat. No.: B8009390
M. Wt: 229.07 g/mol
InChI Key: IXQAYLICRZXLJL-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-N-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the bromination of N-methylbenzamide followed by the introduction of an amino group. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The bromination reaction is carried out under controlled conditions to ensure selective substitution at the 2-position.

After bromination, the introduction of the amino group can be achieved through a nucleophilic substitution reaction using ammonia or an amine source. The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-Amino-N-methylbenzamide. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used for this purpose.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron or aluminum chloride catalyst.

    Amination: Ammonia or amine source, ethanol or methanol solvent, reflux conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 4-Amino-2-hydroxy-N-methylbenzamide.

    Reduction: Formation of 4-Amino-N-methylbenzamide.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

4-Amino-2-bromo-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain bacterial and cancer cell lines.

    Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.

For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-methylbenzamide: Lacks the bromine atom at the 2-position, resulting in different chemical properties and reactivity.

    2-Amino-5-bromo-N-methylbenzamide: Similar structure but with the amino group at the 2-position and bromine at the 5-position, leading to variations in biological activity.

    4-Bromo-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of an amino group, affecting its chemical behavior and applications.

Uniqueness

4-Amino-2-bromo-N-methylbenzamide is unique due to the presence of both bromine and amino groups on the benzamide scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-bromo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAYLICRZXLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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